N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide
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Overview
Description
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrimidinones and pyrazoles, which are known for their diverse biological and chemical properties. The presence of both pyrimidinone and pyrazole rings in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrimidinone ring.
Cyclization Reactions: Cyclization steps are employed to introduce the pyrazole ring into the molecular structure.
Amide Bond Formation: The final step often involves the formation of an amide bond between the pyrazole derivative and cinnamamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including:
Batch Processing: This method involves synthesizing the compound in batches, allowing for quality control and optimization of reaction conditions.
Continuous Flow Synthesis: This technique can be used to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the compound's functional groups, leading to the formation of new derivatives.
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituents involved.
Scientific Research Applications
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various chemical derivatives and intermediates.
Biology: It has potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide can be compared with other similar compounds, such as:
Pyrimidinone Derivatives: These compounds share the pyrimidinone ring but may differ in their substituents and functional groups.
Pyrazole Derivatives: These compounds contain the pyrazole ring and may have different substituents or additional functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of pyrimidinone and pyrazole rings, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-11-17(25)21-18(19-12)23-15(10-13(2)22-23)20-16(24)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,24)(H,19,21,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVZBMHBROHTG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.